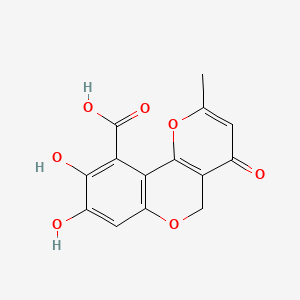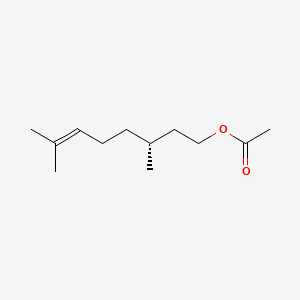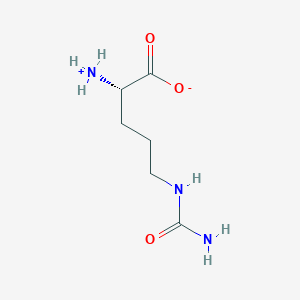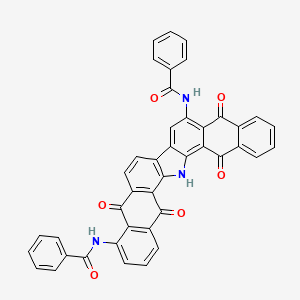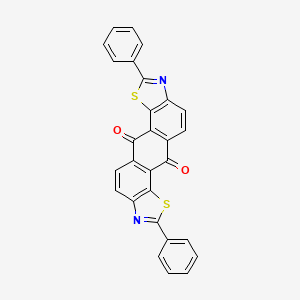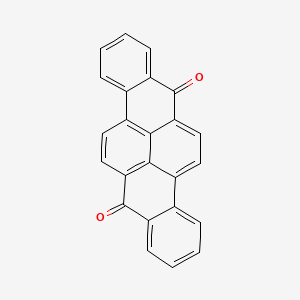
Climbazole
Overview
Description
Climbazole is a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown high efficacy against Malassezia spp., which play a significant role in the pathogenesis of dandruff . This compound’s chemical structure and properties are similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole .
Mechanism of Action
Target of Action
Climbazole is a topical antifungal agent that primarily targets fungi responsible for skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown high in vitro and in vivo efficacy against Malassezia spp. and P. ovale , which play a crucial role in the pathogenesis of dandruff.
Mode of Action
This compound operates by inhibiting the growth of fungi. It interferes with the biosynthesis of ergosterol , a crucial component of fungal cell membranes . Without ergosterol, the fungal cell membrane becomes compromised, leading to the death of the fungus . This antifungal agent works against the growth of Malassezia furfur by making the fungus unable to grow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for fungal epithelization . By inhibiting the synthesis of ergosterol, this compound disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Pharmacokinetics
This compound is typically administered topically . It’s important to note that the effectiveness of this compound can be influenced by factors such as the initial concentration of the drug and the ph of the environment .
Result of Action
The primary result of this compound’s action is the death of the targeted fungi, thereby treating the fungal skin infection . It kills and stops the growth of the fungi by destroying its cell membrane . On a molecular level, this compound causes the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the initial pollution load, pH value, ozone flow rate, and water quality should be considered when using ozonation as a treatment technology to remove emerging organic pollutants like this compound . Furthermore, this compound can enter the environment through the discharge of domestic, industrial, and hospital wastewaters, agricultural runoffs, and as leachates in waste-disposal sites . The presence of this compound in the environment can pose potential toxicity risks to non-target organisms and plays a critical role in the evolution and/or selection of azole-resistant fungal strains in the environment .
Biochemical Analysis
Biochemical Properties
Climbazole’s chemical structure and properties are similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole . It is freely soluble in organic solvents such as Chloroform and Methanol . The equilibrium solubility of this compound was determined in buffers (pH 2.0; 7.4), hexane, and octanol within the temperature range 293.15–313.15 K .
Cellular Effects
This compound has shown a high in vitro and in vivo efficacy against Malassezia spp., which appear to play an important role in the pathogenesis of dandruff . It may cause localized irritation of the skin with symptoms including redness, rashes, and itching .
Molecular Mechanism
This compound acts by inhibiting the synthesis of ergosterol, a major component of fungal plasma membranes . This disruption of the fungal cell membrane structure and function leads to the cell’s death.
Temporal Effects in Laboratory Settings
The UV spectroscopic method has been developed for the estimation of this compound in shampoo dosage form and also validated as per ICH guidelines . The melting point of this compound was found to be 93-94˚C .
Metabolic Pathways
As an azole, it is likely to interfere with the ergosterol synthesis pathway in fungi, disrupting their cell membrane structure and function .
Preparation Methods
Climbazole is synthesized through a multistep chemical process. Initially, 4-chloro-3-nitrobenzonitrile undergoes a reaction with diethylamine to form 4-chloro-3-nitrobenzamide . This compound is then reduced using a reducing agent like iron powder, resulting in the formation of 4-chloro-3-aminobenzamide . Finally, the aminobenzamide compound reacts with chloroacetyl chloride to produce this compound .
For industrial production, a high-purity preparation method involves reacting toluene, cloroecther ketone, imidazoles, and acid binding agents at 100-110°C for 3-5 hours . After the reaction, the mixture is washed, cooled, and crystallized to obtain this compound crude product . The crude product is then dissolved in toluene, filtered, and crystallized again to obtain high-purity this compound .
Chemical Reactions Analysis
Climbazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The carbonyl group in this compound can be reduced to form alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like iron powder and oxidizing agents like hydrogen peroxide . The major products formed from these reactions include alcohols and substituted derivatives of this compound .
Scientific Research Applications
Climbazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Climbazole is similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole . These compounds share a similar mechanism of action, targeting the enzyme 14-α demethylase and inhibiting ergosterol biosynthesis . this compound is unique in its high efficacy against Malassezia spp., making it particularly effective in treating dandruff and seborrhoeic dermatitis .
Similar Compounds
This compound’s unique properties and high efficacy make it a valuable compound in the treatment of fungal skin infections and a subject of ongoing scientific research.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGWHBOCFMBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046555 | |
| Record name | Climbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38083-17-9 | |
| Record name | Climbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38083-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Climbazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Climbazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Climbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Climbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Climbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLIMBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
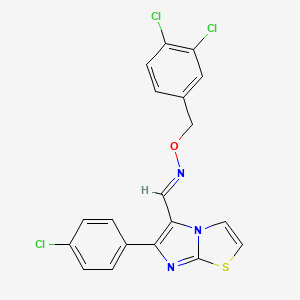
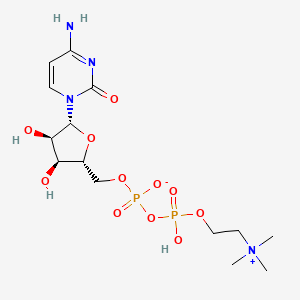
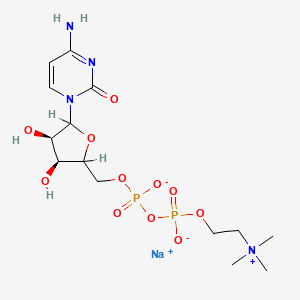

![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
